molecular formula C18H14N2OS B5705780 1-Benzoyl-3-(2-naphtyl)thiourea CAS No. 4921-85-1

1-Benzoyl-3-(2-naphtyl)thiourea

Cat. No.: B5705780
CAS No.: 4921-85-1
M. Wt: 306.4 g/mol
InChI Key: PVLDWMHPPWASEB-UHFFFAOYSA-N
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Description

Significance of the Thiourea (B124793) Pharmacophore and Scaffold in Organic and Coordination Chemistry

The thiourea moiety, with its N-C=S backbone, is a cornerstone in the design of new molecules with specific biological activities and coordination properties. mdpi.comnih.govnih.gov In organic synthesis, thioureas serve as versatile intermediates for the construction of various heterocyclic compounds, such as thiazoles and pyrimidines, which are prevalent in many pharmaceuticals. wikipedia.org The presence of both hydrogen bond donors (N-H) and acceptors (C=S, C=O) allows these molecules to participate in intricate hydrogen bonding networks, influencing their crystal packing and interaction with biological targets. nih.govresearchgate.net

In the realm of coordination chemistry, aroyl/acyl thioureas are highly valued as ligands. mdpi.comrsc.org The presence of both a hard donor atom (oxygen from the carbonyl group) and a soft donor atom (sulfur from the thiocarbonyl group) enables them to act as versatile chelating agents for a variety of metal ions. nih.govresearchgate.net They can coordinate to metals in a monodentate fashion through the sulfur atom or in a bidentate manner, forming a stable six-membered ring by involving both the sulfur and oxygen atoms. researchgate.netacs.org This chelation behavior is crucial for the formation of stable metal complexes with potential applications in catalysis, sensing, and medicine. rsc.orgresearchgate.netcardiff.ac.uk The ability to tune the electronic and steric properties of the ligand by modifying the acyl/aroyl and N-substituents allows for the fine-tuning of the properties of the resulting metal complexes. acs.orgcardiff.ac.uk

Scope and Academic Research Focus on 1-Benzoyl-3-(2-naphtyl)thiourea and Related Analogues

The specific compound This compound has been a subject of interest in academic research due to its intriguing structural and potential biological properties. Research on this molecule and its analogues often involves their synthesis, characterization, and exploration of their coordination behavior with various metal ions. nih.govresearchgate.net

Studies have focused on the synthesis of this compound, typically through the reaction of benzoyl isothiocyanate with 2-naphthylamine. nih.gov Detailed characterization using techniques such as IR, NMR, and single-crystal X-ray diffraction has provided insights into its molecular structure, revealing key features like intramolecular hydrogen bonding between the N-H and carbonyl oxygen. nih.govresearchgate.net

The academic focus extends to the investigation of its coordination chemistry. Researchers have explored the formation of complexes with various transition metals, studying how the ligand coordinates to the metal center and the resulting geometry of the complex. nih.gov These studies are fundamental to understanding the potential of these compounds in various applications.

Furthermore, the biological activities of this compound and its analogues are a significant area of investigation. Drawing from the known biological profiles of other aroyl thiourea derivatives, which include antimicrobial, anticancer, and enzyme inhibitory activities, researchers are exploring the potential of this specific compound and its related structures in medicinal chemistry. tandfonline.comnih.govtandfonline.comresearchgate.netrsc.orgresearchgate.netnih.govtjnpr.org The large, aromatic naphthyl group can influence the lipophilicity and stacking interactions of the molecule, potentially leading to unique biological effects.

Interactive Data Table: Research Focus on Aroyl/Acyl Thiourea Derivatives.

Research Area Key Focus Relevant Techniques Potential Applications
Organic Synthesis Development of new synthetic routes, use as building blocks for heterocycles. wikipedia.orgtandfonline.comresearchgate.netuitm.edu.my Phase transfer catalysis, multicomponent reactions. Agrochemicals, pharmaceuticals. tandfonline.com
Coordination Chemistry Study of ligand-metal interactions, synthesis of novel metal complexes. researchgate.netresearchgate.netacs.orgcardiff.ac.uk X-ray crystallography, spectroscopic methods (IR, UV-Vis). Catalysis, chemosensors, materials science. rsc.orgresearchgate.net

| Medicinal Chemistry | Evaluation of biological activities such as antimicrobial, anticancer, and antiviral properties. tandfonline.comnih.govresearchgate.netrsc.orgresearchgate.netnih.govtjnpr.orgnih.gov | In vitro and in vivo assays, molecular docking. | Drug discovery and development. nih.govnih.govresearchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c21-17(14-7-2-1-3-8-14)20-18(22)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLDWMHPPWASEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964186
Record name N-{[(Naphthalen-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4921-85-1
Record name Urea, 1-benzoyl-3-(beta-naphthyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[(Naphthalen-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Chemistry of 1 Benzoyl 3 2 Naphtyl Thiourea

Established Synthetic Routes for 1-Benzoyl-3-(2-naphtyl)thiourea

The primary synthetic pathways to this compound involve the formation of a benzoyl isothiocyanate intermediate, which subsequently reacts with 2-naphthylamine. This can be achieved through a direct one-pot reaction or as two distinct steps.

The condensation reaction between an acyl or aroyl isothiocyanate and a primary amine is a direct and high-yield method for preparing 1,3-disubstituted thioureas. nih.gov In this approach, pre-formed or in situ generated benzoyl isothiocyanate serves as a key electrophilic intermediate. The lone pair of electrons on the nitrogen atom of 2-naphthylamine (a nucleophile) attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction leads to the formation of the N,N'-disubstituted thiourea (B124793) backbone of this compound. The reaction is generally efficient, providing good yields of the final product. analis.com.myijacskros.com

A widely employed and practical method for synthesizing this compound is a one-pot, two-step process that begins with more readily available starting materials. nih.govgoogle.com

First, benzoyl isothiocyanate is generated in situ through the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, typically ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). google.comuzh.chorgsyn.org This reaction is a nucleophilic acyl substitution where the thiocyanate ion (⁻SCN) displaces the chloride ion from benzoyl chloride.

Optimization of Reaction Conditions and Efficiency

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and the use of catalysts.

The choice of solvent is critical for the synthesis of benzoylthiourea (B1224501) derivatives. Acetone (B3395972) is one of the most commonly used solvents for this reaction. nih.govgoogle.comresearchgate.net It effectively dissolves the reactants, including ammonium thiocyanate and benzoyl chloride, facilitating the formation of the benzoyl isothiocyanate intermediate. google.com Other solvents such as dichloromethane (DCM) and acetonitrile have also been successfully used. analis.com.mygoogle.com

SolventTypical Use CaseReference
Acetone (anhydrous)Most common solvent for reacting benzoyl chloride and ammonium thiocyanate. google.comorgsyn.orgnih.gov
Dichloromethane (DCM)Used for reactions involving isothiocyanates and amines, often under reflux. analis.com.my
tert-ButanolA non-nucleophilic solvent used for reactions with aromatic amines that require reflux. mdpi.com
AcetonitrileUsed in one-pot syntheses at room temperature. google.com

Temperature plays a significant role in the synthesis of thioureas. The initial formation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate is often exothermic. google.com The subsequent reaction with the amine may be performed at room temperature or require heating. mdpi.com Aromatic amines like 2-naphthylamine are generally less reactive than aliphatic amines and often necessitate heating the reaction mixture to ensure a reasonable reaction rate and high yield. mdpi.com

Reflux conditions are commonly employed to drive the reaction to completion. google.comnih.gov The reaction time under reflux can vary from minutes to several hours, depending on the specific substrates and solvent used. nih.govorgsyn.orgnih.gov While heating is often necessary, excessive temperatures can lead to the decomposition of the product and an increase in side reactions, which ultimately lowers the yield. bibliotekanauki.pl Therefore, careful control of temperature and reflux time is essential for optimizing the synthesis. bibliotekanauki.pl

ReactantsTemperature/ConditionDurationReference
Benzoyl chloride, NH₄SCN, 1-naphthylamineReflux2.5 hours nih.gov
Benzoyl chloride, NH₄SCN, 2-aminobenzothiazoleReflux2 hours nih.gov
Benzoyl chloride, NH₄SCN, AnilineReflux5 minutes (after amine addition) orgsyn.org
Aroyl chloride, KSCN, AmineReflux40 minutes (for isothiocyanate formation) ksu.edu.tr
Urea, Lawesson's reagent75°C (348K)3.5 hours bibliotekanauki.pl

To improve reaction efficiency, particularly in systems with multiple phases (solid-liquid), catalytic methods can be employed. Phase-transfer catalysis (PTC) is a valuable technique for synthesizing N-aroyl-N'-substituted thioureas. google.com A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG), facilitates the transfer of the thiocyanate anion from the solid phase (e.g., KSCN or NH₄SCN) into the organic phase where the aroyl chloride is dissolved. google.comnih.gov This enhanced transport between phases increases the reaction rate and can lead to higher yields under milder conditions. For instance, the synthesis of 1-Benzoyl-3-(naphthalen-1-yl)thiourea has been successfully carried out using TBAB as a phase-transfer catalyst in anhydrous acetone. nih.gov

Advanced Synthetic Techniques (e.g., Ultrasonic-Assisted Synthesis)

The synthesis of N-aroyl thioureas, including structures related to this compound, has been significantly improved through the application of advanced techniques such as ultrasonic-assisted synthesis. nih.govresearchgate.net This method offers a green and efficient alternative to conventional heating, often leading to higher yields and substantially reduced reaction times. researchgate.net Research on the synthesis of the related compound, N-(cyclohexylcarbamothioyl)-2-naphthamide, demonstrates the optimization of this approach. nih.govresearchgate.net The process typically involves the reaction of an aroyl chloride (e.g., 2-naphthoyl chloride) with a thiocyanate salt like potassium thiocyanate (KSCN) to form an in situ aroyl isothiocyanate, which then reacts with an amine. nih.govacs.org

The use of ultrasound as an energy source has been shown to enhance both the reaction rate and the final product yield. researchgate.net A systematic study of reaction parameters, including solvent, temperature, and energy source, identified that sonication (80% intensity) in acetonitrile at room temperature (23 °C) provided the optimal conditions for the synthesis of a model N-naphthoyl thiourea. nih.gov Compared to conventional stirring or refluxing, which resulted in lower yields or required higher temperatures, the ultrasonic method proved superior. nih.govresearchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide

EntrySolventEnergy SourceTemperature (°C)Yield (%)
1AcetoneStirring2385
2DMAStirring23Trace
3DMFStirring23Trace
4EtOHStirring23Trace
51,4-DioxaneStirring23Trace
6AcetonitrileStirring2390
7Solvent-freeStirring2310
8AcetonitrileUltrasound (US)2398

Data adapted from a study on N-Naphthoyl Thiourea Derivatives. nih.govresearchgate.net

Chemical Transformation and Derivatization Studies

The this compound scaffold, with its combination of carbonyl and thiocarbonyl groups, serves as a versatile precursor for a variety of chemical transformations. These reactions primarily target the reactive thiourea moiety, enabling the synthesis of diverse derivatives and complex heterocyclic structures.

Oxidation Reactions of the Thiourea Moiety

While direct, preparative oxidation of this compound to its corresponding urea or other oxidized products is not extensively detailed in the reviewed literature, studies on its antioxidant properties provide insight into its behavior under oxidative stress. The antioxidant potential of N-benzoyl-N'-naphthylthiourea (BNTU) and its derivatives has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rjptonline.org In these tests, the thiourea derivative acts as a radical scavenger, a process that involves its own oxidation to neutralize the radical species. rjptonline.orgdntb.gov.ua

The effectiveness of these compounds as antioxidants is influenced by the substituents on the benzoyl ring. rjptonline.org For instance, derivatives with electron-withdrawing groups, such as trifluoromethyl, have shown notable radical scavenging activity, indicating the thiourea moiety's susceptibility to oxidation. rjptonline.org This suggests that the sulfur atom can be oxidized, though controlled synthetic applications of this reactivity remain a subject for further exploration.

Reduction Reactions and Product Characterization

The chemical literature reviewed did not provide specific examples or detailed studies concerning the reduction of the thiourea or benzoyl moieties within the this compound molecule. This class of compounds is more commonly utilized for transformations involving the nucleophilicity of the sulfur atom or for cyclization reactions.

Nucleophilic Substitution Pathways

The thiourea group can undergo transformations that involve nucleophilic substitution, often as part of a multi-step or sequential reaction. A notable example is the synthesis of tetrazole derivatives from N-naphthoyl thioureas. acs.org In a reaction catalyzed by copper(II) sulfate, a related compound, N-(cyclohexylcarbamothioyl)-2-naphthamide, was treated with sodium azide in the presence of triethylamine. acs.org The proposed mechanism involves coordination of a copper species to the sulfur atom, leading to desulfurization. This is followed by a nucleophilic substitution with the azide ion and subsequent electrocyclization to yield the final tetrazole product in high yield (95%). acs.org This pathway demonstrates a sophisticated transformation of the thiourea backbone into a valuable heterocyclic ring system. acs.org

Cyclization Reactions and Heterocyclic Compound Formation Utilizing this compound as Precursor

Acylthioureas are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. The reactivity of the thiourea moiety allows for cyclization with various bifunctional reagents. Studies on N-naphthoyl thiourea derivatives illustrate their utility in forming five-membered heterocycles like thiazolidinones and thiazoles. acs.org

For example, the reaction of N-(cyclohexylcarbamothioyl)-2-naphthamide with chloroacetic acid can yield a thiazolidine derivative. acs.org Interestingly, the reaction conditions significantly impact the outcome. When conducted with an acid scavenger like triethylamine, the yield was poor (38%). However, an alternative sequential, one-pot synthesis under ultrasonic irradiation, where the naphthoyl isothiocyanate and amine first react, followed by the addition of chloroacetic acid without a base, improved the yield dramatically to 88%. acs.org

Furthermore, cyclization with α-halo ketones is a facile route to thiazole derivatives. The reaction of the N-naphthoyl thiourea precursor with α-bromoacetophenone in the presence of triethylamine under sonication proceeds smoothly to afford the corresponding thiazole-2-imine derivative in excellent yield (98%). acs.org These reactions underscore the role of acylthioureas as pivotal intermediates in heterocyclic synthesis.

Table 2: Heterocyclic Derivatives from a N-Naphthoyl Thiourea Precursor

PrecursorReagentReaction ConditionsProductYield (%)
N-(cyclohexylcarbamothioyl)-2-naphthamideChloroacetic acid, TriethylamineConventionalThiazolidine derivative38
N-(cyclohexylcarbamothioyl)-2-naphthamideChloroacetic acidSequential, UltrasoundThiazolidine derivative88
N-(cyclohexylcarbamothioyl)-2-naphthamideα-Bromoacetophenone, TriethylamineUltrasoundThiazole-2-imine derivative98

Data adapted from a study on N-Naphthoyl Thiourea Derivatives. acs.org

Structural Elucidation and Conformational Analysis of 1 Benzoyl 3 2 Naphtyl Thiourea

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure, elucidating the electronic environment of atoms, and understanding the conformational arrangement of 1-Benzoyl-3-(2-naphtyl)thiourea. These techniques provide a detailed picture of the molecule's framework, from proton and carbon environments to its vibrational modes and fragmentation under ionization.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzoyl and naphthyl rings, as well as the two N-H protons of the thiourea (B124793) linkage.

Amide Protons (N-H): Two singlet peaks are anticipated at the downfield region of the spectrum, typically between δ 9.0 and δ 13.0 ppm. These protons (N¹-H and N³-H) are deshielded due to the electron-withdrawing effects of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups. In similar structures like 3-Benzoyl-1-(2-methoxyphenyl)thiourea, these amide and thiourea NH protons appear as singlets at approximately δ 12.85 ppm and δ 9.11 ppm, respectively. nih.gov For N-(cyclohexylcarbamothioyl)-2-naphthamide, the CONH and CSNH protons appear as singlets around 11 and 8 ppm. acs.org

Aromatic Protons: The protons on the benzoyl and 2-naphthyl rings will produce a complex series of multiplets in the aromatic region, generally between δ 7.0 and δ 8.5 ppm. The five protons of the benzoyl group and the seven protons of the 2-naphthyl group will have distinct chemical shifts influenced by their position relative to the thiourea bridge and the electronic effects within their respective ring systems.

Table 1: Representative ¹H NMR Data for Related Benzoylthiourea (B1224501) Derivatives

CompoundSolventAmide N-H (ppm)Aromatic H (ppm)
1-Benzoyl-3-methylthiourea researchgate.netCDCl₃10.7 (s, 1H), 9.18 (s, 1H)7.83-7.47 (m, 5H)
1-Benzoyl-2-thiourea chemicalbook.comDMSO-d₆11.3 (s, 1H), 9.90 (s, 1H), 9.61 (s, 1H)7.94-7.52 (m, 5H)
3-Benzoyl-1-(2-methoxyphenyl)thiourea nih.govCDCl₃12.85 (s, 1H), 9.11 (s, 1H)8.76-6.96 (m, 8H)

Note: This table provides data for analogous compounds to illustrate expected chemical shift ranges.

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. The most diagnostic signals for this compound are the resonances for the carbonyl and thiocarbonyl carbons.

Thiocarbonyl Carbon (C=S): The carbon of the C=S group is characteristically found far downfield, typically in the range of δ 175-185 ppm. Its exact position is sensitive to the nature of the substituents on the nitrogen atoms. In various N-naphthoyl thiourea derivatives, this signal is observed above 160 ppm. acs.org For 3-Benzoyl-1-(2-methoxyphenyl)thiourea, the thiourea carbon appears at δ 176.7 ppm. nih.gov

Carbonyl Carbon (C=O): The carbonyl carbon of the benzoyl group is also deshielded and is expected to resonate in the region of δ 165-170 ppm. For 3-Benzoyl-1-(2-methoxyphenyl)thiourea, this peak is observed at δ 166.5 ppm. nih.gov

Aromatic Carbons: The carbons of the benzoyl and naphthyl rings will appear between δ 120 and δ 140 ppm, with quaternary carbons appearing as weaker signals.

Table 2: Representative ¹³C NMR Data for Key Functional Groups in Benzoylthiourea Analogues

CompoundSolventThiocarbonyl C=S (ppm)Carbonyl C=O (ppm)
Thiourea spectrabase.comCDCl₃~183 (varies with derivative)N/A
3-Benzoyl-1-(2-methoxyphenyl)thiourea nih.govCDCl₃176.7166.5

Note: This table shows typical chemical shifts for the key carbon atoms in thiourea and a related derivative.

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound would be dominated by absorptions from the N-H, C=O, and C=S bonds.

N-H Stretching: The N-H stretching vibrations typically appear as one or two bands in the region of 3100-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. For 1-Benzoyl-3,3-bis(2-methylpropyl)thiourea, the N-H stretch is seen at 3268 cm⁻¹. nih.gov

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group stretch is expected between 1660 and 1690 cm⁻¹. In 1-Benzoyl-3-methylthiourea derivatives, this band appears around 1666 cm⁻¹. researchgate.net

C=S Stretching: The thiocarbonyl stretching vibration is generally weaker than the carbonyl stretch and appears in the region of 1200-1300 cm⁻¹. For 1-Benzoyl-3,3-bis(2-methylpropyl)thiourea, this vibration is observed at 1264 cm⁻¹. nih.gov

Table 3: Characteristic FTIR Vibrational Frequencies for Benzoylthiourea Analogues (cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C=S)
1-Benzoyl-3,3-bis(2-methylpropyl)thiourea nih.gov326816881264
1-Benzoyl-3-methylthiourea researchgate.net338616661172
3-Benzoyl-1-(2-methoxyphenyl)thiourea nih.gov3270, 301416721240

Note: This table presents FTIR data from analogous compounds to illustrate the expected absorption regions.

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to show multiple absorption bands arising from its chromophoric systems: the benzoyl group, the naphthyl group, and the thiourea moiety.

π → π* Transitions: Strong absorptions are expected due to π → π* transitions within the aromatic benzoyl and naphthyl rings. These typically occur below 300 nm.

n → π* Transitions: Weaker absorptions corresponding to n → π* transitions of the carbonyl (C=O) and thiocarbonyl (C=S) groups are also anticipated. The thiourea chromophore itself typically shows an absorption range between 225 to 270 nm. The conjugation between the aromatic systems and the acylthiourea core would likely lead to bathochromic (red) shifts of these absorption maxima.

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula (C₁₈H₁₄N₂OS) of the compound. The molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (306.38 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern provides structural information. Expected fragmentation pathways for this compound would include:

Cleavage to form the benzoyl cation [C₆H₅CO]⁺ at m/z 105.

Formation of the naphthyl isothiocyanate ion [C₁₀H₇NCS]⁺ or related fragments.

Loss of neutral molecules like H₂S or CO. For the related 1-Benzoyl-3-phenylthiourea, major fragments are observed at m/z 105 and 135, corresponding to the [C₆H₅CO]⁺ and [C₆H₅NCS]⁺ ions, respectively. nih.gov

X-ray Crystallographic Investigations

Determination of Crystal System, Space Group, and Unit Cell Parameters

X-ray diffraction analysis of a single crystal of this compound, with the chemical formula C₁₈H₁₄N₂OS, established that it crystallizes in the monoclinic system. nih.gov The specific space group was identified as P2₁/n. researchgate.net Detailed unit cell parameters have been determined, providing precise dimensions of the crystal lattice. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value Reference
Crystal system Monoclinic nih.gov
Space group P2₁/n researchgate.net
a (Å) 9.7368 (14) nih.gov
b (Å) 5.2256 (10) nih.gov
c (Å) 28.619 (4) nih.gov
β (°) 92.126 (12) nih.gov
Volume (ų) 1455.2 (4) nih.gov
Z 4 nih.gov
Temperature (K) 173 nih.gov

Molecular Conformation and Dihedral Angle Analysis

The molecular conformation of this compound is characterized by a notable twist between the benzoyl and naphthyl moieties. The dihedral angle between the mean planes of the 3-naphthyl and 1-benzoyl rings has been determined to be 20.7 (1)°. nih.govresearchgate.net This non-planar arrangement is a key feature of its three-dimensional structure.

In many benzoylthiourea derivatives, the conformation around the thiourea C-N bonds is a significant factor. For instance, in related compounds, syn-anti configurations of the substituent groups with respect to the thiono C=S bond are commonly observed. nih.gov

Elucidation of Intramolecular Hydrogen Bonding Networks (N—H···O, C—H···O)

Table 2: Intramolecular Hydrogen Bond Geometry

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Reference
N2—H2···O1 - - - - nih.gov
C—H···O - - - - nih.gov

Specific bond distances and angles for this compound were not detailed in the provided search results.

Characterization of Intermolecular Interactions in Crystal Packing (N—H···S, N—H···O, C—H···O, Pi-Stacking)

The crystal packing of this compound is governed by a network of intermolecular interactions that link the individual molecules into a stable three-dimensional lattice. Weak N—H···S hydrogen bonds are a primary contributor to the crystal packing. nih.govresearchgate.net In related thiourea derivatives, these N—H···S interactions can form centrosymmetric dimers, creating distinct supramolecular synthons. nih.govresearchgate.net

Beyond the primary N—H···S interactions, other intermolecular forces such as N—H···O and C—H···O hydrogen bonds, as well as C—H···π interactions, play a role in stabilizing the crystal structure by connecting molecular chains and layers. nih.govresearchgate.netpsu.edu The presence of both hard (O, N) and soft (S) donor atoms allows for a variety of bonding possibilities. nih.gov

Analysis of Bond Lengths and Angles within the Thiourea Framework

The bond lengths and angles within the thiourea framework of this compound are consistent with those observed in other N-benzoyl-N'-arylthiourea derivatives. psu.edu The C=S and C=O double bonds, as well as shortened C-N bonds, are characteristic of this class of compounds. nih.gov The delocalization of π-electrons across the N-C(S)-N and N-C(O)- moieties can lead to C-N bond lengths that are shorter than a typical single bond and C=S and C=O bonds that are longer than a typical double bond. nih.gov

Table 3: Selected Bond Lengths (Å) in Related Thiourea Derivatives

Bond 1-Benzoyl-3-(4-hydroxyphenyl)thiourea nih.gov 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea nih.gov
C=S 1.671 (2) 1.666 (2)
C=O - 1.227 (3)
C8-N1 1.388 (2) 1.386 (2)
C8-N2 1.328 (2) 1.345 (3)

Thermal Behavior Studies (e.g., Thermogravimetric Analysis and Differential Scanning Calorimetry)

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound were not found, studies on related thiourea derivatives provide insight into their general thermal behavior. TGA of similar compounds often reveals decomposition occurring in multiple steps. For example, some acylthiourea derivatives start to degrade above 170°C. researchgate.net DSC can be used to determine melting points and other phase transitions. For instance, the melting point for 1-benzoyl-3,3-bis(2-methylpropyl)thiourea was found to be 415 K (142°C). nih.gov The thermal stability of such compounds is crucial for their potential applications.

Coordination Chemistry and Metal Complexation of 1 Benzoyl 3 2 Naphtyl Thiourea

Ligand Design and Donor Atom Versatility

The unique structural framework of 1-benzoyl-3-(2-naphthyl)thiourea, featuring a central thiourea (B124793) core flanked by benzoyl and naphthyl groups, provides a rich landscape for metal coordination. The presence of oxygen, nitrogen, and sulfur atoms offers multiple potential binding sites, leading to varied coordination behavior.

Role of Sulfur, Nitrogen, and Oxygen as Hard and Soft Donor Sites

The coordinating ability of 1-benzoyl-3-(2-naphthyl)thiourea is governed by the presence of hard and soft donor atoms as classified by Pearson's Hard and Soft Acid-Base (HSAB) theory. The carbonyl oxygen atom is a hard donor, the thiocarbonyl sulfur atom is a soft donor, and the nitrogen atoms are considered borderline. nih.govresearchgate.net This combination of hard and soft donor sites within a single molecule provides a multitude of bonding possibilities, allowing for selective coordination with a range of metal ions. nih.govresearchgate.net

The molecule's structure contains a central C2N2OS moiety. researchgate.net The presence of both a carbonyl (C=O) and a thiocarbonyl (C=S) group makes benzoylthiourea (B1224501) derivatives important ligands in coordination chemistry. uzh.ch The interplay between the hard oxygen and soft sulfur atoms is a key factor in determining the coordination mode with different metal centers.

Exploration of Monodentate, Bidentate, and Polydentate Coordination Modes

1-Benzoyl-3-(2-naphtyl)thiourea and related acylthiourea ligands can exhibit a variety of coordination modes, acting as monodentate, bidentate, or even bridging polydentate ligands. uzh.ch

Monodentate Coordination: In some instances, these ligands coordinate to a metal center through only the sulfur atom of the thiocarbonyl group. conicet.gov.arnih.gov This mode is often observed with soft metal ions that have a strong affinity for the soft sulfur donor. In such cases, the ligand acts as a neutral monodentate S-donor. uzh.ch For example, in complexes with CdCl2 and HgCl2, 1-furoylthiourea derivatives coordinate as neutral ligands through the sulfur atom. nih.gov

Bidentate Coordination: A more common coordination mode for acylthioureas is as a bidentate ligand, where it chelates to a metal ion through two donor atoms. The most prevalent bidentate coordination involves the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered chelate ring. researchgate.netresearchgate.net This O,S-bidentate coordination often occurs after the deprotonation of the N-H proton adjacent to the benzoyl group, resulting in a monoanionic ligand. conicet.gov.ar Another possibility is N,S-bidentate coordination, though O,S chelation is more frequently reported for benzoylthiourea derivatives.

Polydentate (Bridging) Coordination: The sulfur atom of the thiocarbonyl group can also act as a bridging ligand between two metal centers. This can lead to the formation of dinuclear or polynuclear complexes. For instance, in a Cu(I) complex with N-(2-thiophenecarbonyl)-N′-(3-Cl-4-F-phenyl)thiourea, the sulfur atom bridges two copper centers. rsc.org Similarly, bis-sulfur-bridged copper(II) dinuclear complexes have been reported. psu.edu

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1-benzoyl-3-(2-naphthyl)thiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or acetone (B3395972). ksu.edu.trnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and bonding.

Complexation with Transition Metals (e.g., Copper(II), Cobalt(II), Platinum(II), Nickel(II))

1-Benzoylthiourea derivatives readily form complexes with a range of transition metals. The coordination geometry and stoichiometry of these complexes depend on the metal ion, the reaction conditions, and the nature of the substituents on the thiourea ligand.

Copper(II): The reaction of benzoylthiourea ligands with copper(II) salts can be complex, sometimes involving a redox reaction where Cu(II) is reduced to Cu(I). psu.edu However, stable Cu(II) complexes are also known. These complexes often feature a square planar or distorted tetrahedral geometry. psu.eduksu.edu.tr For example, N-(1,10-biphenyl)-2-chlorobenzoylthiourea forms a Cu(II) complex that degrades in three steps upon heating. ksu.edu.tr

Cobalt(II): Cobalt(II) complexes with benzoylthiourea ligands have been synthesized and characterized. ksu.edu.tr For instance, the Co(II) complex of N-(1,10-biphenyl)-2-chlorobenzoylthiourea has been shown to degrade in four steps under thermal analysis. ksu.edu.tr

Platinum(II): Platinum(II) complexes of N,N-dialkyl-N'-benzoylthioureas have been investigated for their potential as chemotherapeutic agents. nih.gov These d8 metal complexes typically exhibit a square planar coordination geometry, with the ligand acting as an O,S-bidentate chelate. conicet.gov.ar Computational studies on bis-(1-(benzoyl)-3-methyl thiourea) platinum (II) complexes have been performed to evaluate their potential as anticancer candidates. nih.gov

Nickel(II): Nickel(II) also forms square planar complexes with benzoylthiourea derivatives. conicet.gov.ar In these complexes, the Ni(II) ion is coordinated by the sulfur and oxygen atoms of two ligands, often in a cis arrangement. conicet.gov.ar Complexes of Ni(II) with various N,N-disubstituted-N'-benzoylthioureas have been synthesized and their antimicrobial activities have been evaluated. mdpi.com

Formation of Complexes with Other Metal Ions (e.g., Cadmium(II), Mercury(II))

Beyond transition metals, 1-benzoyl-3-(2-naphthyl)thiourea and its analogs form stable complexes with other metal ions like cadmium(II) and mercury(II).

Cadmium(II): Cadmium(II) complexes of N,N-diethyl-N'-benzoylthiourea have been utilized as single-source precursors for the preparation of cadmium sulfide (B99878) (CdS) nanoparticles. nih.gov The extraction of cadmium ions from aqueous solutions using 1-phenyl-3-benzoyl-2-thiourea has been demonstrated, where a stable 1:2 (metal:ligand) complex is formed. researchgate.net In complexes with CdCl2, related 1-furoylthioureas coordinate as neutral ligands through the sulfur atom. nih.gov

Mercury(II): Similar to cadmium(II), mercury(II) forms complexes with thiourea derivatives. The reaction of 1,3-diisobutyl thiourea with HgI2 yields a [Tu2HgI2] complex. mdpi.com Studies on 1-furoylthiourea complexes with HgCl2 indicate that the ligand coordinates through the sulfur atom, preserving the free ligand's conformation. nih.gov The binding behavior of a thiourea derivative containing a naphthyl group towards mercury ions has been evaluated, showing a 1:1 stoichiometry. analis.com.my

Spectroscopic Characterization of Metal-Thiourea Complexes (FTIR, UV-Vis, NMR, EPR where applicable)

Spectroscopic methods are crucial for elucidating the coordination mode of 1-benzoyl-3-(2-naphthyl)thiourea in its metal complexes.

FTIR Spectroscopy: Infrared spectroscopy provides valuable information about the donor atoms involved in coordination.

ν(N-H) band: The disappearance or shift of the N-H stretching vibration upon complexation indicates the deprotonation of the amide proton and its involvement in bonding. ksu.edu.tr

ν(C=O) band: A shift of the carbonyl stretching frequency to a lower wavenumber is indicative of the coordination of the oxygen atom to the metal center. ksu.edu.tr Conversely, an increase in the ν(C=O) frequency suggests that the carbonyl group is not involved in coordination. nih.gov

ν(C=S) band: A shift of the thiocarbonyl stretching frequency to a lower wavenumber is a strong indicator of the sulfur atom's participation in coordination to the metal ion. nih.govksu.edu.tr

Interactive Data Table: FTIR Spectral Data for a Representative Benzoylthiourea Ligand and its Metal Complexes

Compound/Complexν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=S) (cm⁻¹)Coordination ModeReference
HL¹ (Ligand)3162~1670~1350- ksu.edu.tr
[Co(L¹)₂]Not observedShiftedShiftedO,S-Bidentate ksu.edu.tr
[Ni(L¹)₂]Not observedShiftedShiftedO,S-Bidentate ksu.edu.tr
[Cu(L¹)₂]Not observedShiftedShiftedO,S-Bidentate ksu.edu.tr
1-furoylthiourea-HgCl₂PresentIncreasedDecreasedS-Monodentate nih.gov
Note: This table presents generalized data from related benzoylthiourea complexes to illustrate typical spectral shifts. L¹ refers to 2-Chloro-N-((5-bromopyridin-2-yl)carbamothioyl)benzamide.

UV-Vis Spectroscopy: Electronic spectroscopy can provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex, helping to infer the coordination geometry.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its complexes, particularly diamagnetic ones like those of Pt(II), Cd(II), and Hg(II). The chemical shifts of the protons and carbons near the donor atoms are expected to change upon complexation. nih.govksu.edu.tr For example, the disappearance of the N-H proton signal in ¹H NMR spectra confirms its deprotonation and involvement in chelation. ksu.edu.tr

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is applicable to paramagnetic complexes, such as those of Cu(II) and Co(II), and can provide detailed information about the electronic structure and the environment of the metal ion.

X-ray Crystallographic Analysis of Coordination Geometries and Metal-Ligand Bond Parameters

X-ray crystallography is a crucial technique for elucidating the precise three-dimensional structures of metal complexes of this compound and its derivatives. These studies provide detailed information on coordination geometries, bond lengths, and bond angles, which are fundamental to understanding the properties and reactivity of these compounds. weizmann.ac.il

In a related compound, 1-Benzoyl-3-(naphthalen-1-yl)thiourea, the dihedral angle between the naphthyl and benzoyl rings is 20.7(1)°. nih.govresearchgate.net The crystal packing in this molecule is stabilized by intermolecular N-H···S hydrogen bonds. nih.gov Intramolecular hydrogen bonds, such as N-H···O, are also commonly observed in acylthiourea derivatives, contributing to the stability of their molecular conformation. nih.govresearchgate.netresearchgate.net

For instance, in the crystal structure of 3-benzoyl-1-(2-methoxyphenyl)thiourea, an intramolecular N—H⋯O hydrogen bond leads to the formation of a stable S(6) loop. nih.govresearchgate.net The coordination of N,N-dialkyl-N'-benzoylthioureas to metal centers can occur in either a neutral or an anionic form. nih.gov In the solid state, these molecules often form centrosymmetric dimers through N—H···S hydrogen bonds, creating eight-membered rings. nih.govresearchgate.net The specific coordination geometry around the metal center can vary. For example, nickel(II) complexes with N-benzoyl and N-pivaloyl thiourea derivatives can adopt a square planar four-coordinate environment. cardiff.ac.uk In contrast, some copper(I) complexes with thiourea ligands exhibit a trigonal planar geometry. mdpi.com

Table 1: Selected Crystallographic Data for 1-Benzoyl-3-(naphthalen-1-yl)thiourea nih.gov

ParameterValue
FormulaC₁₈H₁₄N₂OS
Molecular Weight306.37
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7368 (14)
b (Å)5.2256 (10)
c (Å)28.619 (4)
β (°)92.126 (12)
Volume (ų)1455.2 (4)
Z4

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes containing thiourea ligands is a significant area of study, providing insights into their redox properties and potential applications in areas such as catalysis and electron transfer processes.

Cyclic Voltammetry Studies of Redox Behavior

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of metal complexes. techno-serv.net Studies on copper(II), copper(I), and nickel(II) complexes with N,N'-substituted thiourea derivatives have shown quasi-reversible redox processes. cardiff.ac.ukresearchgate.net For instance, some copper complexes exhibit a quasi-reversible Cu(II)/Cu(I) redox couple. techno-serv.net The specific redox potentials and the reversibility of the processes are influenced by the nature of the thiourea ligand and the coordination environment of the metal ion. techno-serv.net In some cases, the cyclic voltammograms of Ni(II) complexes show irreversible reduction peaks. cardiff.ac.ukresearchgate.net

Investigations into N-aroyl-N′-(4′-cyanophenyl)thioureas have utilized cyclic voltammetry to study the reduction potentials of different functional groups within the molecule, revealing that a nitro group is more easily reduced than a cyano group due to differing conjugation effects. mdpi.com

Investigation of Electron Transfer Processes in Metal-Thiourea Systems

The presence of thiourea ligands can significantly influence the rates and mechanisms of electron transfer reactions in metal complexes. rsc.orgrsc.org For example, in cobalt(III) complexes, thiourea ligands have been shown to participate in both outer-sphere and inner-sphere electron transfer pathways. rsc.orgrsc.org The ability of the sulfur atom in the thiourea ligand to act as a bridging ligand is a key factor in inner-sphere mechanisms. rsc.org

Thiourea and its derivatives are generally considered strong electron-donating ligands, which can impact the electronic properties of the metal center. daneshyari.com This electron-donating effect can influence the ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) processes observed in these complexes. primescholars.com

Supramolecular Assembly and Extended Coordination Architectures

The ability of this compound and related ligands to form hydrogen bonds and coordinate with multiple metal centers makes them excellent building blocks for constructing supramolecular assemblies and extended coordination architectures.

Hydrogen-Bonded Supramolecular Structures in Complexes

Hydrogen bonding plays a crucial role in the solid-state structures of thiourea derivatives and their metal complexes. ksu.edu.tr Intramolecular N-H···O hydrogen bonds are a common feature in N-benzoylthioureas, leading to the formation of stable six-membered pseudo-rings. nih.govcardiff.ac.uk

Metal-Organic Frameworks (MOFs) Incorporating Thiourea Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The incorporation of thiourea-based ligands into MOFs is an emerging area of research. A novel method has been developed to construct porous thiourea-based MOFs with open silver(I) sites. rsc.org By taking advantage of the deprotonation of the thiourea ligand, a cationic framework can be transformed into a neutral one, allowing for the removal of anions from the pores. rsc.org This approach has led to the creation of the first Ag(I)-based MOF with open metal sites used for the separation of olefins and paraffins. rsc.org

The functionalization of MOFs with transition-metal complexes, including those that could potentially involve thiourea-type ligands, is a strategy to create materials with tailored properties for applications such as catalysis. nih.gov The versatility of thiourea ligands in terms of their coordination modes and ability to engage in hydrogen bonding makes them promising candidates for the design of new and functional MOFs.

Computational and Theoretical Investigations of 1 Benzoyl 3 2 Naphtyl Thiourea and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to various benzoylthiourea (B1224501) derivatives to predict their properties.

The optimization of molecular geometry is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms. For thiourea (B124793) derivatives, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles.

In a study on 1-benzoyl-3-(naphthalen-1-yl)thiourea, a close isomer of the target compound, single-crystal X-ray diffraction revealed a monoclinic crystal system. nih.gov The dihedral angle between the mean planes of the naphthyl and benzoyl rings was found to be 20.7(1)°. nih.gov Intramolecular hydrogen bonding between N-H and the carbonyl oxygen (N-H···O), as well as intermolecular N-H···S interactions, play a crucial role in stabilizing the crystal packing. nih.gov

Table 1: Selected Optimized Geometrical Parameters for Benzoylthiourea Derivatives

CompoundDihedral Angle between Aromatic Rings (°)Key Intramolecular InteractionsReference
1-Benzoyl-3-(naphthalen-1-yl)thiourea20.7(1)N-H···O nih.gov
1-Benzoyl-3-(4-hydroxyphenyl)thiourea36.77(8)N-H···O mdpi.com
1-Benzoyl-3-ethyl-3-phenylthiourea75.93(18)N/A nih.gov

This table presents data for derivatives of 1-benzoyl-3-(2-naphthyl)thiourea to illustrate common structural features.

The electronic structure of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its chemical reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. mdpi.com

DFT calculations on various benzoylthiourea derivatives have shown that the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea moiety, indicating these are the primary sites for electron donation. The LUMO is often distributed over the benzoyl group, suggesting it can act as an electron acceptor.

A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions. mdpi.com For a series of benzoylthiourea derivatives, the HOMO-LUMO gap can be tuned by altering the substituents on the aromatic rings. nih.gov This principle is fundamental in designing molecules with specific electronic properties. nih.gov

Table 2: HOMO-LUMO Energy Gaps for Selected Organic Molecules

Molecule/SystemHOMO-LUMO Gap (eV)Computational MethodReference
Benzene (D1/A1) to Anthracene (D3/A3)5.11 to 2.33CAMY-B3LYP/TZ2P//BP86/TZ2P nih.gov
Imidazole Derivative4.4871B3LYP/6-311+G(d,p) irjweb.com
2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide (3-ax)4.0805B3LYP/6-311+G** mdpi.com

This table provides examples of HOMO-LUMO gaps calculated for different organic molecules to provide context for the electronic properties of thiourea derivatives.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For benzoylthiourea derivatives, MEP maps generally show the most negative potential around the carbonyl oxygen and the thione sulfur atoms, confirming them as likely sites for electrophilic interaction. researchgate.net The hydrogen atoms of the N-H groups typically exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net These maps provide a visual representation of the reactivity patterns predicted by other computational analyses.

Fukui functions are used within DFT to identify the most reactive sites in a molecule. These indices quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attack.

Quantum chemical calculations can simulate spectroscopic data, such as FT-IR and UV-Vis spectra, which can then be compared with experimental results to validate the computational model and aid in spectral assignment.

For benzoylthiourea derivatives, DFT calculations have been used to compute vibrational frequencies. rajpub.com These theoretical spectra generally show good agreement with experimental FT-IR and Raman spectra, allowing for the confident assignment of vibrational modes, such as the characteristic C=O, C=S, and N-H stretching frequencies. researchgate.net

Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Vis absorption spectra. rsc.org These calculations can help to interpret the experimental spectra by identifying the nature of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of these molecules. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. While specific MD simulations for 1-benzoyl-3-(2-naphthyl)thiourea are not prominently featured in the literature, the technique has been applied to various thiourea derivatives to understand their dynamic properties and interactions. nih.govacs.orgrsc.orgnih.govrsc.org

For instance, MD simulations have been used to investigate the stability of thiourea derivatives when interacting with biological targets, such as proteins. nih.govacs.orgnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and can provide insights into the binding energetics. nih.gov Such studies are crucial in the context of drug design and understanding the mechanism of action of bioactive molecules.

Assessment of Solvation Behavior and Stability in Different Media

Detailed experimental studies specifically quantifying the solvation behavior and stability of 1-benzoyl-3-(2-naphtyl)thiourea across a range of different media are not extensively detailed in the available literature. However, insights can be drawn from the synthesis and structural analysis of related benzoylthiourea compounds.

Typically, N-benzoyl-N'-arylthiourea derivatives are synthesized in anhydrous acetone (B3395972), indicating their solubility in polar aprotic solvents. nih.gov Following synthesis, these compounds are often found to be soluble in solvents like chloroform (B151607) and acetone at room temperature and can be dissolved in lower alcohols, benzene, toluene, and xylene with heating, while remaining insoluble in water. nih.gov This general solubility profile suggests that this compound likely exhibits poor aqueous solubility but good solubility in common organic solvents.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

In silico methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in predicting the therapeutic potential of thiourea derivatives by simulating their interactions with biological targets.

Molecular docking studies have been performed to predict the interaction of N-benzoyl-N'-naphthylthiourea (BNTU) and its derivatives with specific protein kinase receptors, providing insights into their potential as targeted inhibitors.

ROS1 Kinase: Docking studies on BNTU and its derivatives have been conducted against the human ROS1 kinase receptor (PDB ID: 3ZBF). rjptonline.orgunair.ac.id This receptor is a target in certain types of cancer, and the studies aimed to evaluate how these compounds bind to its active site and to estimate their inhibitory activity. rjptonline.org The validation for these docking protocols was confirmed by redocking the native ligand from the receptor's crystal structure. rjptonline.org

VEGFR-2: While direct docking studies for this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are not specified, research on structurally similar compounds provides valuable context. Studies on 1-benzyl-3-benzoylurea analogs against the VEGFR-2 receptor (PDB: 4AGD) have been performed to evaluate their potential as anticancer agents by inhibiting angiogenesis. core.ac.ukresearchgate.netnih.gov These studies serve as a model for how the benzoyl moiety might interact with the VEGFR-2 active site. core.ac.uk The general approach involves simulating the binding of the designed compounds within the ATP binding domain of the VEGFR-2 active pocket to predict their affinity and binding patterns. nih.gov

HER-2: For the Human Epidermal growth factor Receptor 2 (HER-2), studies on other thiourea derivatives highlight the potential for this class of compounds to act as inhibitors. For instance, certain pyrazoline derivatives incorporating a thiourea scaffold were designed and shown through docking to bind effectively to key residues in the HER-2 active site (PDB: 3PP0). biointerfaceresearch.com These findings suggest that the thiourea functional group can form crucial hydrogen bonds within the receptor's binding pocket, indicating that this compound could potentially exhibit similar interactions. biointerfaceresearch.com

The analysis of docking results focuses on the predicted free energy of binding (ΔG), measured in kcal/mol, and the specific molecular interactions between the ligand and the protein's amino acid residues. A lower binding energy indicates a more stable ligand-receptor complex. pharmainfo.in

For the interaction with ROS1 Kinase, BNTU and its derivatives were evaluated, with their binding affinities compared. rjptonline.org The parent compound, BNTU, showed a specific binding energy, while its derivatives exhibited varying affinities depending on their substituents. rjptonline.org The interactions observed in the docking poses primarily involved hydrogen bonds and hydrophobic interactions with the protein's active site residues. rjptonline.org For example, some derivatives formed hydrogen bonds through the carbothioamide group with key amino acid residues like ALA751 and LEU796 in other kinases, a mechanism that likely contributes to high activity. biointerfaceresearch.com

The predicted binding affinities for N-benzoyl-N'-naphthylthiourea (BNTU) and its derivatives against the Human ROS1 Kinase receptor are summarized below.

CompoundPredicted Binding Affinity (ΔG⁰) (kcal/mol)
BNTU -8.0
4CFBNTU -9.0
3CFBNTU -8.5
4OCBNTU -8.4
4TBBNTU -8.1
Data sourced from a molecular docking study against Human ROS1 Kinase (PDB ID: 3ZBF). rjptonline.org

The interaction mode for the most potent derivative, 4CFBNTU, was found to be similar to that of the known inhibitor crizotinib. rjptonline.org In many thiourea derivatives, intramolecular N-H···O hydrogen bonds are common, contributing to a planar conformation that influences binding. nih.govnih.govresearchgate.net Intermolecularly, N-H···S hydrogen bonds are frequently observed, stabilizing the complex within the receptor's binding site. nih.gov

The interaction potential and predicted biological effects of this compound and its derivatives are strongly correlated with their electronic, lipophilic, and steric properties. QSAR and docking studies demonstrate that modifications to the chemical structure can significantly alter binding affinity and activity.

Electronic Properties: The electronic nature of substituents on the benzoyl ring plays a critical role. In the study against ROS1 Kinase, the presence of an electron-withdrawing trifluoromethyl (-CF₃) group on the benzoyl ring of BNTU derivatives (4CFBNTU and 3CFBNTU) resulted in the highest binding affinities. rjptonline.org The powerful electron-withdrawing nature of the -CF₃ group is thought to make the proton in the thiourea moiety more easily donatable, potentially enhancing interactions with the receptor. rjptonline.org This aligns with broader findings that substituents like -CF₃, -NO₂, and halogens can improve interactions with target proteins. nih.gov

Lipophilic Properties: The lipophilicity of the molecule influences its ability to interact with hydrophobic pockets within the receptor's active site. The naphthyl group in this compound provides a large, lipophilic surface area that can engage in favorable hydrophobic interactions. Docking studies on similar compounds targeting the adenosine (B11128) A(2A) receptor showed that potent antagonists often carried substituents that engaged in both hydrophilic and lipophilic interactions. nih.gov

Advanced Research Applications and Methodological Contributions

Role in Organic Synthesis and Catalysis

The intricate molecular architecture of 1-Benzoyl-3-(2-naphthyl)thiourea and its derivatives makes them valuable assets in the realm of organic synthesis and catalysis. Their utility spans from serving as crucial reagents in synthetic transformations to forming the basis of innovative organocatalysts and metal-thiourea complexes.

Utilization as Reagents in Various Synthetic Transformations

Thiourea (B124793) derivatives, including 1-Benzoyl-3-(2-naphthyl)thiourea, are pivotal reagents in a multitude of synthetic reactions. The presence of sulfur, nitrogen, and oxygen atoms as electron donors allows for a wide array of bonding possibilities. nih.govresearchgate.net These compounds can act as building blocks in the formation of polydentate ligands for metal ions, functioning as either monodentate sulfur donors or bidentate oxygen and nitrogen donors. nih.govresearchgate.net

The synthesis of thiourea derivatives itself often involves a multi-step process. A common method is the reaction of benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to produce benzoyl isothiocyanate, which then reacts with an appropriate amine, in this case, 2-naphthylamine, to yield the final thiourea product. nih.govindexcopernicus.com This synthetic versatility allows for the creation of a diverse library of thiourea derivatives with tailored properties for specific applications.

Development of Thiourea-Based Organocatalysts

In recent years, thiourea derivatives have emerged as a prominent class of organocatalysts, valued for their ability to facilitate reactions through hydrogen bonding. rsc.orgresearchgate.netrsc.org The distinct double H-bonding activation process of thioureas enables them to catalyze a variety of chemical transformations with high efficiency and stereoselectivity. rsc.org Bifunctional amino-thiourea catalysts have proven particularly effective in a range of diastereoselective and enantioselective nucleophilic reactions. researchgate.net

The development of novel thiourea-based organocatalysts often involves rational design to optimize their catalytic activity. For instance, altering the typical hydrogen-bonding pattern of thiourea derivatives can lead to unique catalysts that afford products in excellent yields and with a high level of stereoselectivity. rsc.org Research in this area continues to explore the full potential of thiourea-based organocatalysts and broaden their applications in asymmetric synthesis. rsc.orgrsc.org

Catalytic Applications of Metal-Thiourea Complexes

The coordination of thiourea derivatives with metal ions gives rise to metal-thiourea complexes with diverse catalytic applications. researchgate.netuzh.ch These complexes are often neutral compounds and can be formed with a majority of transition metals. ksu.edu.tr The resulting complexes have been investigated for their catalytic properties in various reactions. researchgate.net

The coordination chemistry of N,N-dialkyl-N'-acylthioureas and their metal complexes has been a subject of significant research. researchgate.net The structure of the thiourea ligand plays a crucial role in determining the pharmacological and catalytic properties of the resulting complexes. researchgate.net The versatility of benzoylthiourea (B1224501) derivatives as ligands stems from their ability to act as either monodentate or bidentate chelators, coordinating to metal centers as neutral or monoanionic species, leading to the formation of mononuclear and multinuclear transition metal complexes. uzh.ch

Contributions to Analytical Chemistry Research

The unique chemical properties of 1-Benzoyl-3-(2-naphthyl)thiourea and related compounds have led to their significant application in analytical chemistry, particularly in the detection and separation of metal ions.

Development of Chemo/Biosensors for Specific Metal Ion Detection (e.g., Hg2+, Cd2+)

Thiophene-based chemosensors, a class to which thiourea derivatives are related, offer a cost-effective and straightforward method for the selective and quantitative detection of metal ions. nih.gov These sensors can exhibit either an enhancement ("turn-on") or a quenching ("turn-off") of their fluorescence upon binding to a metal ion. nih.govrepec.org

Specifically, benzoyl phenylthiourea (B91264) derivatives have been successfully synthesized and utilized as probes for the detection of cadmium (Cd2+) ions in methanol (B129727) solutions. indexcopernicus.comrepec.org For example, 1-benzoyl-3-(4-bromophenyl)-2-thiourea has been shown to act as a 'turn-off' sensor for Cd2+, while 1-(4-chlorobenzoyl)-3-(4-methylphenyl)-2-thiourea behaves as a 'turn-on' sensor. indexcopernicus.comrepec.org The interaction between the thiourea derivative and the metal ion can be monitored using UV-Visible spectrophotometry to analyze changes in absorbance values. indexcopernicus.comrepec.org

The design of such chemosensors leverages the principle of intramolecular charge transfer (ICT), where the interaction with a metal ion alters the electronic properties of the molecule, leading to a detectable spectroscopic change. chemisgroup.us

Studies on Solvent Extraction Methodologies for Metal Ions

Benzoyl thiourea compounds have proven to be effective extractants for the removal of metal ions from aqueous solutions through liquid-liquid extraction. mocedes.orgresearchgate.net This method relies on the differential solubility of the metal-ligand complex in two immiscible liquids, typically an aqueous phase and an organic solvent. mocedes.org

Studies have demonstrated the successful removal of cadmium ions from aqueous solutions using benzoyl thiourea derivatives dissolved in toluene. mocedes.orgresearchgate.net The efficiency of the extraction process is influenced by factors such as the concentration of the benzoyl thiourea compound, the initial concentration of the metal ions, contact time, and temperature. mocedes.orgresearchgate.net The percentage of cadmium ion removal has been shown to increase with a higher concentration of the benzoyl thiourea extractant. researchgate.net The distribution coefficient (KD), which indicates the ratio of the substance's concentration between the two immiscible phases, is a key parameter in these studies, with values greater than one signifying a higher distribution in the organic layer. mocedes.org

The coordination chemistry of thiourea derivatives also plays a role in their application in highly efficient chromatographic separation of metal ions. uzh.ch

Research in Materials Science and Advanced Materials

The exploration of thiourea derivatives in materials science is driven by their capacity to act as building blocks for functional polymers and nanomaterials. The presence of multiple electron-donor sites (S, N, O) allows for a wide range of chemical interactions and modifications. nih.govresearchgate.net

Thiourea derivatives, including those with structures analogous to 1-Benzoyl-3-(2-naphthyl)thiourea, have been identified as effective curing agents for epoxy resins. nih.govresearchgate.net The curing process, which transforms liquid resin into a hard, infusible polymer, relies on the chemical reactivity of the curing agent. In thiourea-based systems, the amine (N-H) and thione (C=S) groups can participate in the ring-opening reaction of the epoxy groups. This reaction leads to the formation of a cross-linked polymer network, which is essential for the final properties of the material.

Research into related systems, such as thiourea-modified polyamides, demonstrates that the incorporation of the thiourea moiety can enhance reactivity at room temperature. rsc.org The activation energy required for the curing process in such systems has been studied using techniques like differential scanning calorimetry (DSC), providing insights into the kinetics of the cross-linking reaction. rsc.org The versatility of these compounds allows for the development of both one-part systems, where the resin and curing agent are pre-mixed, and two-part systems that are mixed before use. googleapis.com The use of these agents contributes to creating epoxy materials with robust mechanical and thermal properties. rsc.orgnih.gov

In the broader field of polymer chemistry, the 1-Benzoyl-3-(2-naphthyl)thiourea scaffold is a valuable building block for creating advanced functional materials. rsc.org The ability of the sulfur, nitrogen, and oxygen atoms to act as polydentate ligands makes these acylthiourea derivatives highly versatile. nih.govresearchgate.net This characteristic allows them to coordinate with various metal ions, forming metallopolymers or serving as precursors for materials with specific electronic, optical, or catalytic properties.

The development of functional polymers often involves introducing specific functional groups into the polymer backbone or as side chains to impart desired characteristics. rsc.org The benzoyl and naphthyl groups in the compound contribute to its aromaticity and potential for π-π stacking interactions, while the thiourea core provides a reactive site for polymerization or grafting onto other polymer chains. This potential has been recognized in the wider family of benzoylthiourea derivatives, which are explored for their applications in materials science due to their unique structural and electronic properties. researchgate.net

Thiourea and its derivatives are widely used as sulfur source precursors in the synthesis of metal sulfide (B99878) nanoparticles. semanticscholar.orgnih.gov These nanoparticles are critical materials in various high-technology applications, including solar cells and catalysis. nih.govnih.gov The synthesis process typically involves a wet chemical method where a metal salt is reacted with the thiourea derivative in a suitable solvent. semanticscholar.org

Upon heating, the thiourea compound decomposes, releasing an active form of sulfur that reacts with the metal ions to form the desired metal sulfide nanoparticles, such as Cadmium Sulfide (CdS) or Zinc Sulfide (ZnS). semanticscholar.org The choice of the thiourea derivative can influence the reaction kinetics and the morphology (size and shape) of the resulting nanoparticles. Although research has not exclusively focused on 1-Benzoyl-3-(2-naphthyl)thiourea for this purpose, its fundamental structure as a thiourea derivative makes it a viable candidate for such applications, capable of providing the necessary sulfur atom for nanoparticle formation. semanticscholar.org

Mechanistic Investigations of Biological Activities (Focus on Molecular Mechanisms and Pathways)

The biological activities of benzoylthiourea derivatives are a subject of intense investigation, with research focusing on elucidating the specific molecular pathways through which they exert their effects.

Derivatives of 1-Benzoyl-3-(2-naphthyl)thiourea have demonstrated significant potential as anticancer agents, and research has begun to uncover their mechanisms of action at the molecular level.

One of the primary mechanisms identified is the induction of apoptosis , or programmed cell death, in cancer cells. mdpi.comacs.org Studies on structurally related thiourea compounds have shown they can trigger late-stage apoptosis in various cancer cell lines, including human colon and prostate cancer cells. mdpi.com For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to induce late apoptosis in 95–99% of colon cancer cells (SW480 and SW620). mdpi.com The formation of metal complexes, such as with copper, can significantly enhance this pro-apoptotic activity, leading to greater cytotoxicity against cancer cells compared to the ligand alone. acs.org

Another key mechanism is enzyme and receptor inhibition . Molecular docking studies have suggested that benzoylthiourea derivatives could act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells. unair.ac.id By inhibiting this enzyme, the compounds can disrupt cancer cell proliferation. Furthermore, research indicates that these compounds can modulate signaling pathways, such as by inhibiting the secretion of interleukin-6 (IL-6), a cytokine involved in cancer-related inflammation and cell survival. mdpi.com The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, as detailed in the table below.

Cytotoxic Activity of Related Thiourea Derivatives Against Various Cancer Cell Lines
Compound TypeCancer Cell LineMeasured Effect (IC50)Reference
1-Benzoyl-3-methylthiourea DerivativesHeLa (Cervical Cancer)160–383 µg/mL researchgate.net
3,4-dichloro-phenyl substituted thioureaSW620 (Colon Cancer)1.5 µM mdpi.com
4-CF3-phenyl substituted thioureaSW620 (Colon Cancer)2.1 µM mdpi.com
N-(cyclohexylcarbamothioyl)-2-naphthamide Copper ComplexMCF-7 (Breast Cancer)0.68 µM acs.org
N-(cyclohexylcarbamothioyl)-2-naphthamide Copper ComplexHCT-116 (Colon Cancer)1.22 µM acs.org

The antimicrobial properties of benzoylthiourea derivatives and their metal complexes are attributed to several molecular mechanisms. A primary mode of action is the inhibition of essential bacterial enzymes . Research suggests that thiourea analogs can inhibit bacterial DNA gyrase and topoisomerase IV. nih.govsemanticscholar.org These enzymes are critical for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. nih.gov Copper (II) complexes of related thiourea compounds have shown potent inhibitory activity against Staphylococcus aureus DNA gyrase. nih.gov

Another significant mechanism involves disruption of the bacterial membrane . The thiourea structure contains C=S, C=O, and N-H groups that can be protonated and interact with negatively charged components like carboxyl and phosphate (B84403) groups on the bacterial cell surface. nih.gov This interaction can disrupt membrane integrity. The lipophilicity of the compound, influenced by substituents like the naphthyl group, plays a role in its ability to penetrate the lipid-rich bacterial membrane. nih.gov Studies on related systems have also explored how nanocarriers can enhance the penetration of antimicrobial agents into bacterial biofilms, disrupting their structure and increasing efficacy. nih.gov

Proposed Antimicrobial Mechanisms of Thiourea Derivatives
MechanismDescriptionKey Molecular FeaturesReference
Enzyme InhibitionInhibition of bacterial Topoisomerase II (DNA Gyrase) and Topoisomerase IV, preventing DNA replication and repair.Thiourea core, specific substituents influencing binding to the enzyme's active site. nih.govsemanticscholar.org
Membrane Interaction & DisruptionElectrostatic interaction of C=S, C=O, and N-H groups with the bacterial membrane surface, leading to increased permeability and disruption.Polar groups (C=S, C=O, N-H), lipophilic moieties (naphthyl group) enhancing membrane penetration. nih.gov

Understanding Antioxidant Action Mechanisms (e.g., Radical Scavenging Pathways, Enzyme Interaction)

The antioxidant properties of thiourea derivatives, including 1-Benzoyl-3-(2-naphthyl)thiourea, are a significant area of research. These compounds are recognized for their capacity to counteract oxidative stress, a condition arising from an accumulation of reactive oxygen species (ROS) in the body. unair.ac.id Antioxidants mitigate the damaging effects of ROS by donating electrons to free radicals, thereby neutralizing them. unair.ac.id

Thiourea and its derivatives are established as potent scavengers of various ROS, such as superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals. hueuni.edu.vnnih.govnih.gov The primary mechanism behind their antioxidant action is believed to be either hydrogen atom transfer (HAT) or single electron transfer (SET). Computational studies on similar thiourea derivatives suggest that the HAT mechanism is the more probable pathway for neutralizing free radicals. hueuni.edu.vn In this process, the thiourea molecule donates a hydrogen atom to a free radical, thus quenching its reactivity.

Another identified pathway for the antioxidant activity of thioureas is their reaction with superoxide radicals, which results in the formation of a sulfhydryl compound. nih.govresearchgate.net This transformation involves the conversion of the carbon-sulfur double bond into a sulfhydryl group, which can then participate in further antioxidant processes. nih.govresearchgate.net

Research on N-benzoyl-N'-naphthylthiourea (BNTU) and its derivatives has provided specific insights into its radical scavenging capabilities. The antioxidant activity, when tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, showed that the parent BNTU compound had an IC₅₀ value greater than 400 ppm. unair.ac.id This indicates a comparatively weak radical scavenging activity for the base compound. unair.ac.id The Antioxidant Activity Index (AAI) for BNTU and its derivatives was also found to be less than 0.56, further classifying it as a weak antioxidant in this specific assay. unair.ac.id

Beyond direct radical scavenging, the antioxidant mechanism can also involve interactions with enzymes. Molecular docking studies have explored the potential interaction between N-benzoyl-N'-naphthylthiourea and human ROS1 kinase, an enzyme implicated in oxidative stress pathways. unair.ac.id While the docking results were consistent with the antioxidant investigation, they also highlighted that the derivatives of BNTU exhibited better antioxidant activity than the lead compound itself. unair.ac.id Additionally, thiourea derivatives can exert antioxidant effects by chelating metal ions like iron (II) and copper (I), which are known to catalyze the formation of highly reactive hydroxyl radicals through the Fenton and Haber-Weiss reactions. mdpi.com

Table 1: Antioxidant Activity of N-Benzoyl-N'-naphthylthiourea (BNTU) and its Derivatives

Compound IC₅₀ (ppm) using DPPH method Antioxidant Activity Index (AAI)
N-Benzoyl-N'-naphthylthiourea (BNTU) > 400 < 0.56
4CFBNTU 189.6 < 0.56
3CFBNTU 294.5 < 0.56
4TBBNTU > 400 < 0.56
4OCBNTU > 400 < 0.56

Data sourced from a study on the antioxidant activities of N-benzoyl-N'-naphthylthiourea and its derivatives. unair.ac.id

Studies on the Mechanisms of Plant Growth Regulation

The influence of thiourea derivatives on plant growth has been a subject of scientific inquiry, revealing their potential as plant growth regulators. Research has indicated that certain thiourea compounds can have a notable positive effect on the germination of seeds and the chlorophyll (B73375) content in the leaves of seedlings. researchgate.net For instance, studies on maize have demonstrated such beneficial effects. researchgate.net The underlying mechanisms are thought to be linked to the chemical structure of these compounds and their interactions with plant physiological processes. While specific mechanistic studies on 1-Benzoyl-3-(2-naphthyl)thiourea are not extensively detailed in the provided context, the general activities of related acylthioureas provide a framework for understanding their potential roles. For example, N-(o-fluorophenoxyacetyl)thiourea derivatives have been noted for their herbicidal activity against certain plant species like Amaranthus retroflexus L.. nih.gov This suggests that the regulatory effects can be species-specific and dependent on the precise molecular structure of the thiourea derivative.

Structure-Activity Relationship (SAR) Studies for Understanding Biological Effects at a Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for elucidating how the chemical structure of a compound like 1-Benzoyl-3-(2-naphthyl)thiourea influences its biological activity. These studies systematically alter parts of the molecule to determine which functional groups and structural features are key to its effects.

For thiourea derivatives, SAR studies have revealed that their biological activities, including antimicrobial and anticancer effects, are significantly influenced by the nature and position of substituents on the aromatic rings. researchgate.netnih.gov In the case of 1-Benzoyl-3-(2-naphthyl)thiourea, the molecule consists of a central thiourea core flanked by a benzoyl group and a naphthyl group. The crystal structure of 1-Benzoyl-3-(1-naphthyl)thiourea, a closely related isomer, shows a dihedral angle of 20.7 (1)° between the mean planes of the naphthyl and benzoyl rings. nih.gov The molecular conformation is stabilized by intramolecular hydrogen bonds between a carbonyl oxygen and a nitrogen atom, a common feature in such compounds. nih.gov

Computational SAR studies on various benzoylthiourea derivatives have utilized electronic properties to predict biological activity. nih.gov These properties include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These relate to the molecule's ability to donate or accept electrons, which is critical for interactions with biological targets.

Molecular Dipole Moment: This influences how the molecule orients itself and interacts with polar environments in biological systems.

Polar Surface Area (PSA): This descriptor is correlated with a molecule's ability to be transported across cell membranes. nih.gov

Octanol-Water Partition Coefficient (logP): This indicates the lipophilicity of the compound, affecting its absorption and distribution. nih.gov

For instance, in a series of fluorinated benzoylthiourea derivatives, the presence and position of fluorine atoms on the aroyl and aryl rings were found to be correlated with their antibacterial and antifungal activities. nih.gov Specifically, compounds with a single fluorine atom on the phenyl ring showed the best antibacterial effect, while those with three fluorine atoms had the most potent antifungal activity. nih.gov

In the context of anticancer activity, SAR studies on N-benzyl-N'-(X-2-hydroxybenzyl)-N'-phenylthioureas have demonstrated that the substituents on the phenyl rings play a critical role in their antitumor effects. nih.gov Similarly, for 1-Benzoyl-3-(2-naphthyl)thiourea, the electronic factors of the benzoyl and naphthyl rings are expected to have a significant effect on its biological activities. researchgate.net The presence of the thiourea group (C=S) and the carbonyl group (C=O) allows for the molecule to act as a ligand, coordinating with metal ions through the soft sulfur atom and the hard oxygen atom, which provides a multitude of bonding possibilities that can influence its biological function. nih.gov

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies and Sustainable Methodologies

The synthesis of 1-Benzoyl-3-(2-naphthyl)thiourea and related acylthiourea derivatives is moving towards more efficient and environmentally benign methods. A common synthetic route involves the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, followed by the addition of an appropriate amine. nih.govresearchgate.net For instance, one established method involves adding benzoyl chloride to a suspension of potassium thiocyanate in acetone (B3395972), followed by the addition of diisobutyl amine. nih.gov Another approach reacts 2-(4-ethylphenoxymethyl)benzoyl chloride with ammonium (B1175870) thiocyanate to form an isothiocyanate in situ, which then reacts with primary aromatic amines. nih.gov

Future research is focused on developing one-pot syntheses and utilizing greener solvents and catalysts to minimize waste and energy consumption. The exploration of microwave-assisted and flow chemistry techniques is also a promising avenue to accelerate reaction times and improve yields. Furthermore, the development of synthetic methods that allow for greater structural diversification of the thiourea (B124793) backbone will be crucial for creating libraries of compounds for high-throughput screening. nih.gov

Design of Novel Coordination Architectures and Multi-functional Complexes

Acylthioureas, including 1-Benzoyl-3-(2-naphthyl)thiourea, are exceptional ligands in coordination chemistry due to the presence of hard (oxygen) and soft (sulfur) donor atoms, which provides a multitude of bonding possibilities. nih.govresearchgate.net They can coordinate to metal ions as neutral or anionic ligands, leading to a wide variety of mononuclear and polynuclear complexes. uzh.ch The coordination versatility of these ligands has been demonstrated with various transition metals, including platinum, palladium, copper, and rhenium. nih.govuzh.chnih.gov

The design of novel coordination architectures is a key area of future research. This includes the synthesis of metal-organic frameworks (MOFs) and coordination polymers where the thiourea derivative acts as a building block. These materials have potential applications in gas storage, catalysis, and sensing. Additionally, the development of multi-functional complexes, where the metal center and the thiourea ligand contribute unique properties, is a growing field. For example, combining the inherent biological activity of the thiourea moiety with the catalytic or photophysical properties of a metal ion could lead to new theranostic agents or photocatalysts.

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool in the study of 1-Benzoyl-3-(2-naphthyl)thiourea and its analogues. dntb.gov.ua Techniques such as Density Functional Theory (DFT) and molecular docking are being used to predict molecular geometries, electronic properties, and binding affinities with biological targets. nih.govresearchgate.net For example, computational studies have been used to investigate the crystal structure, packing, and electronic properties of thiourea derivatives. dntb.gov.uaresearchgate.net

The integration of more advanced computational modeling, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will be pivotal for predictive research. nih.govnih.gov These methods can provide insights into the dynamic behavior of these molecules and their complexes, helping to elucidate reaction mechanisms and predict biological activities before undertaking extensive experimental work. This predictive power will significantly accelerate the discovery and optimization of new compounds with desired properties. For instance, in silico studies can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, guiding the design of safer and more effective therapeutic agents. nih.gov

Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Catalysis

The future of research on 1-Benzoyl-3-(2-naphthyl)thiourea lies in fostering interdisciplinary collaborations. The diverse biological activities of thiourea derivatives, including anticancer and antimicrobial properties, make them attractive scaffolds for medicinal chemistry and chemical biology. nih.govresearchgate.netresearchgate.net For example, some benzoylthiourea (B1224501) derivatives have shown potential as inhibitors of enzymes like P21-activated kinase 1 (PAK1), which is a target in cancer therapy. nih.govnih.gov

In materials science, the ability of these compounds to form stable complexes with heavy metals is being explored for applications in environmental remediation, such as the extraction of cadmium ions. The self-assembly properties of these molecules and their metal complexes are also being investigated for the development of novel nanomaterials and sensors. nih.gov

In the field of catalysis, chiral thiourea derivatives are emerging as effective organocatalysts for a variety of asymmetric reactions, such as the aza-Henry reaction. acs.org The development of new catalytic systems based on 1-Benzoyl-3-(2-naphthyl)thiourea and its metal complexes could lead to more efficient and selective chemical transformations.

Identification of Unexplored Mechanistic Pathways and Novel Biological Targets

While the biological activities of many thiourea derivatives are well-documented, the precise molecular mechanisms of action are often not fully understood. Future research will need to focus on identifying the specific cellular and molecular targets of 1-Benzoyl-3-(2-naphthyl)thiourea and its analogues. This can be achieved through a combination of techniques, including proteomics, genomics, and advanced biochemical assays.

For instance, understanding how these compounds interact with key enzymes or signaling pathways can reveal new therapeutic opportunities. nih.govnih.gov The investigation of thiourea-induced lung injury models in rats has pointed to pulmonary endothelial cells as a primary target, offering insights into potential toxicological pathways. uzh.ch Furthermore, the discovery of novel biological targets will be crucial for expanding the therapeutic applications of this class of compounds beyond their current uses. Identifying these unexplored mechanistic pathways will be key to unlocking the full therapeutic and scientific potential of 1-Benzoyl-3-(2-naphthyl)thiourea and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-Benzoyl-3-(2-naphthyl)thiourea, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a one-pot reaction of benzoyl chloride, potassium isothiocyanate, and 2-naphthylamine. Solvent-free methods (e.g., using acetone or THF) are preferred to minimize side reactions and improve yield . Characterization via FT-IR and NMR confirms the thiourea linkage (C=S stretch at ~1250 cm⁻¹ in IR; NH protons at δ 10–12 ppm in ¹H NMR). Yield optimization requires strict stoichiometric control and inert atmospheres to prevent oxidation of intermediates .

Q. How can crystallographic data resolve molecular conformation and hydrogen-bonding patterns in 1-Benzoyl-3-(2-naphthyl)thiourea?

Single-crystal X-ray diffraction (SC-XRD) reveals syn–anti configurations between the benzoyl and naphthyl groups relative to the thiourea core. Intermolecular N–H⋯S and C=O⋯H–N hydrogen bonds stabilize the crystal lattice, forming quasi-aromatic pseudo-rings. Software like SHELXL refines structural parameters (bond angles, torsion angles) to <0.01 Å precision . For example, dihedral angles between aromatic rings typically range from 30–50°, influencing packing efficiency .

Q. What spectroscopic techniques are critical for validating the purity and structural integrity of this compound?

  • FT-IR : Confirms C=O (1670–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identifies NH protons (δ 10–12 ppm) and aromatic carbons (δ 120–140 ppm).
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How do halogen substituents on the naphthyl ring alter intermolecular interactions and crystal packing?

Halogens (e.g., Br, I) at meta or para positions increase van der Waals interactions, leading to denser packing. For instance, 3-bromo substituents reduce unit cell volume by 5–10% compared to non-halogenated analogs. However, ortho-substituents introduce steric hindrance, disrupting π-π stacking and increasing solubility . SC-XRD studies show halogen position directly affects hydrogen-bonding networks, with 4-iodo derivatives forming dimeric motifs via I⋯S interactions .

Q. What methodologies address contradictions in reported biological activities of 1-Benzoyl-3-(2-naphthyl)thiourea derivatives?

Discrepancies in antioxidant or enzyme inhibition data often arise from assay conditions (e.g., DPPH vs. ABTS assays) or purity issues. Standardized protocols include:

  • Dose-response curves (IC₅₀ values calculated via nonlinear regression).
  • Molecular docking (AutoDock Vina) to predict binding affinities for targets like acetylcholinesterase.
  • Comparative studies with control compounds (e.g., ascorbic acid for antioxidants) .

Q. How do coordination complexes of this compound with transition metals enhance its functional properties?

Cu(I) and Hg(II) complexes exhibit distorted tetrahedral geometries, with the thiourea acting as a monodentate (via S) or bidentate ligand (S and O). These complexes show enhanced conductivity under illumination (applications in OLEDs) and selective metal ion uptake (e.g., Cu²⁺ adsorption capacity up to 180 mg/g at pH 6.0). Stability constants (log K ~4–6) are determined via potentiometric titration .

Q. What computational approaches predict the thermodynamic stability and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with antioxidant activity.
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (S, O) and electrophilic (NH) sites for reaction design.
  • Conformational analysis : Syn–anti configurations are 5–10 kcal/mol more stable than anti–syn .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor <5%); twinning and disorder require ADDSYM in PLATON .
  • Biological Assays : Include positive controls (e.g., galantamine for acetylcholinesterase inhibition) and triplicate measurements to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.